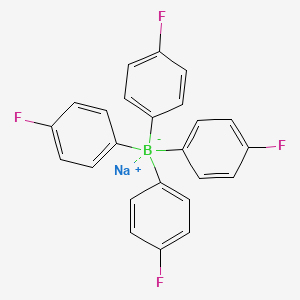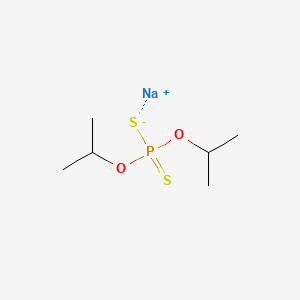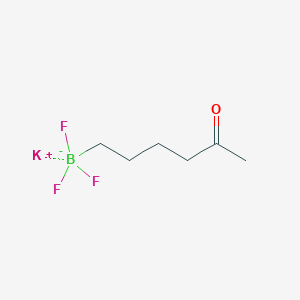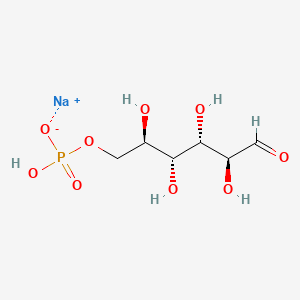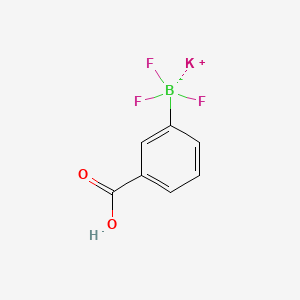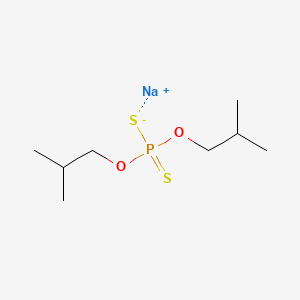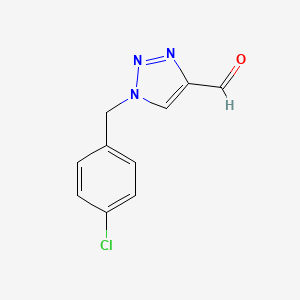
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “4-Chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, similar compounds are often synthesized through reactions involving N-benzylation . This involves the reaction of a nitrogen-containing compound with a benzyl halide .
Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been studied for their molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents and have applications in the synthesis of various triazole derivatives. For instance, L'abbé et al. (1990) explored the rearrangements of 4-iminomethyl-1,2,3-triazoles, which are interconvertible and depend on the R-substituent, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antimicrobial Applications
This compound has been used as a precursor in the synthesis of new antimicrobial agents. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating broad-spectrum antimicrobial activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
In the field of electronic and optical properties, compounds derived from 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed for their molecular electrostatic potentials, spectroscopic properties, and nonlinear optical properties. Beytur and Avinca (2021) conducted a detailed analysis of these properties using DFT calculations, contributing to the understanding of the electronic structure of these compounds (Beytur & Avinca, 2021).
Catalysis and Synthetic Applications
The compound and its derivatives have been used in catalysis and synthetic chemistry. For example, Liu and Wang (2010) described the use of a triazole derivative in an ultrasound-assisted synthesis method, highlighting the efficiency and advantages of this approach in chemical synthesis (Liu & Wang, 2010).
Tuberculosis Inhibitory Activity
In medicinal chemistry, derivatives of this compound have been investigated for their inhibitory activity against Mycobacterium tuberculosis. Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole derivatives and studied their anti-tubercular properties, identifying promising lead molecules for further exploration (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLDCHBHDUZNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

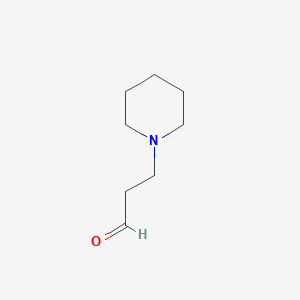

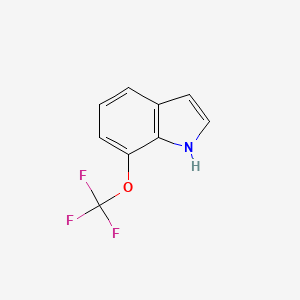
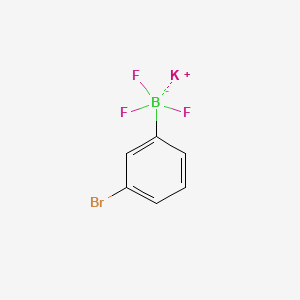
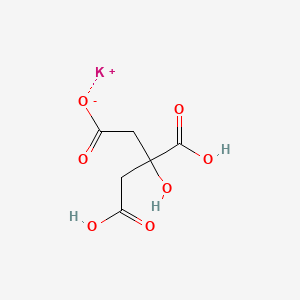
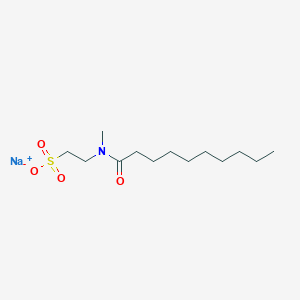
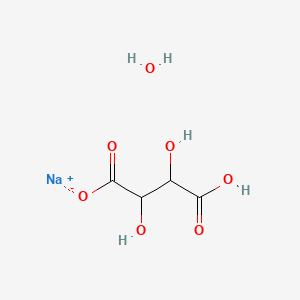
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
